![molecular formula C15H11ClO5 B6416458 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% CAS No. 1262005-44-6](/img/structure/B6416458.png)
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95%
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, also known as 4-C3MBA, is a small organic compound with a molecular weight of 221.58 g/mol. It was first synthesized in the laboratory in the late 1990s. Since then, it has been widely studied for its potential applications in various areas, including scientific research, drug development, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound has a number of different effects on the body, including the inhibition of certain enzymes and proteins, as well as the stimulation of certain biochemical pathways. Additionally, it is believed that 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% may act as an antioxidant, as well as a modulator of various cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may have a number of different effects on the body, including the inhibition of certain enzymes and proteins, as well as the stimulation of certain biochemical pathways. Additionally, it is believed that 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% may act as an antioxidant, as well as a modulator of various cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% has several advantages for lab experiments. First, it is a relatively small molecule, which makes it easy to handle and store. Additionally, it is a relatively stable compound, which means that it can be used for long-term experiments. Finally, 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% is relatively inexpensive, which makes it a cost-effective option for laboratory experiments.
On the other hand, there are also some potential limitations for lab experiments involving 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95%. First, it is a relatively new compound, and its effects on the body are not yet fully understood. Additionally, it is a relatively unstable compound, which means that it must be stored and handled carefully. Finally, it is a relatively expensive compound, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
Given its potential applications in scientific research and drug development, 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% has a number of potential future directions. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to develop more efficient synthesis methods for the compound. Third, further research is needed to develop more efficient and cost-effective ways to store and handle the compound. Fourth, further research is needed to develop new applications for the compound, such as in the development of new drugs or treatments. Finally, further research is needed to develop new methods for measuring and quantifying the effects of the compound.
Synthesemethoden
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% can be synthesized from commercially available starting materials, such as 4-chloro-3-methoxybenzoic acid and 3-chloro-4-methoxybenzoic acid. The reaction involves the conversion of the starting materials into the desired product through a series of chemical steps. The reaction starts with the formation of a diazonium salt from the 4-chloro-3-methoxybenzoic acid, which is then reacted with the 3-chloro-4-methoxybenzoic acid to form the desired 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% product. The reaction is usually conducted in aqueous solution at room temperature and is usually complete within a few hours.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used in the development of new drugs, as well as in the study of various biochemical and physiological processes. It has also been used in the study of the effects of various drugs on the human body, as well as in the study of the structure and function of various proteins and enzymes. Additionally, 4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid, 95% has been used in the study of various diseases and illnesses, such as cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
5-(4-carboxy-2-methoxyphenyl)-2-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-13-7-9(14(17)18)2-4-10(13)8-3-5-12(16)11(6-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKTSFHPCWQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691714 | |
Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-3-methoxybenzoic acid | |
CAS RN |
1262005-44-6 | |
Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.